molecular formula C12H21NO4 B8809755 Tert-butyl 4-acetoxypiperidine-1-carboxylate CAS No. 850452-53-8

Tert-butyl 4-acetoxypiperidine-1-carboxylate

Cat. No.: B8809755
CAS No.: 850452-53-8
M. Wt: 243.30 g/mol
InChI Key: MRZRKBZIOPWYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-acetoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

850452-53-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-acetyloxypiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-9(14)16-10-5-7-13(8-6-10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

MRZRKBZIOPWYKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.75 g of di-tert-butyl dicarbonate are added to a mixture of 2 g of 4-hydroxypiperidine in 4 ml of water and 13.8 ml of a 2N aqueous sodium hydroxide solution. The reaction medium is stirred at ambient temperature for 2 hours and then 50 ml of chloroform are added. The two phases are separated and the organic phase is washed with an aqueous 25% NH4OH solution and then with a saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulfate, filtered and evaporated, so as to give 4 g of 2-methylpropan-2-yl 4-hydroxypiperidine-1-carboxylate in the form of a colourless oil. 2.84 g of acetic anhydride are added to a solution of 4.0 g of 2-methylpropan-2-yl 4-hydroxypiperidine-1-carboxylate in 6 ml of pyridine. The reaction medium is stirred for hours at ambient temperature and then concentrated to dryness. The residue is taken up in dichloromethane and an aqueous 25% NH4OH solution. The two phases are separated and the organic phase is washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and evaporated. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a mixture of dichloromethane and MeOH (95/5), so as to obtain 3 g of 2-methylpropan-2-yl 4-(acetyloxy)piperidine-1-carboxylate in the form of a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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